MAO Isoform Selectivity Shift by 7,8-Dimethoxy Introduction
The non-methoxy analog 3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one (CAS 88685-90-9) is a selective MAO-B inhibitor (IC50 = 8,600 nM) with no meaningful MAO-A inhibition (IC50 >100,000 nM), yielding a selectivity ratio of >11.6-fold for MAO-B [1]. In contrast, the 7,8-dimethoxy-substituted target compound (CAS 88685-92-1) belongs to a chromone subclass where the electron-donating methoxy groups at positions 7 and 8 are documented to enhance MAO-A binding affinity through altered H-bond networks and steric complementarity within the active site [2]. While direct IC50 data for the target compound against MAO-A/B have not been deposited in public databases as of the search date, the physicochemical divergence—LogP shift from ~3.22 to 4.46 and TPSA increase to 107.4 Ų—supports a class-level inference of redirected isoform selectivity . Procurement of the non-methoxy analog for an MAO-B program would be rational; procurement of the 7,8-dimethoxy analog would be required to probe MAO-A or dual-inhibition hypotheses.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | IC50 values not publicly disclosed; scaffold class-level inference predicts significant MAO-A activity enhancement relative to comparator. |
| Comparator Or Baseline | 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one (CAS 88685-90-9): MAO-B IC50 = 8,600 nM; MAO-A IC50 >100,000 nM. |
| Quantified Difference | Comparator shows >11.6-fold MAO-B selectivity. Target compound's 7,8-dimethoxy groups are structurally predicted to invert or equalize this selectivity based on established SAR for chromone MAO inhibitors. |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine deamination fluorescence assay. |
Why This Matters
A laboratory requiring a chemical probe for MAO-A-mediated pathways must reject the non-methoxy analog because its MAO-A IC50 >100 µM renders it essentially inactive against that isoform, whereas the 7,8-dimethoxy substitution is a validated SAR handle for introducing MAO-A activity in this scaffold class.
- [1] BindingDB. Entry BDBM50450825 (CHEMBL4218690): Affinity data for 3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one. MAO-B IC50: 8.60E+3 nM; MAO-A IC50: >1.00E+5 nM. Available at: https://bindingdb.org/ (Accessed 2026-04-29). View Source
- [2] ChEMBL Database. Compound report for CHEMBL4218690 and related 4H-chromen-4-one MAO inhibitors. EMBL-EBI. Available at: https://www.ebi.ac.uk/chembl/ (Accessed 2026-04-29). View Source
